![molecular formula C16H19N3O5S B2736113 methyl 4-methoxy-3-(N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)sulfamoyl)benzoate CAS No. 2034406-37-4](/img/structure/B2736113.png)
methyl 4-methoxy-3-(N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)sulfamoyl)benzoate
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Overview
Description
The compound is a complex organic molecule that contains several functional groups including a methoxy group, a sulfamoyl group, and a pyrazolo[1,5-a]pyridine group. These groups suggest that the compound might have interesting chemical properties and potential applications in various fields such as medicinal chemistry .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyrazolo[1,5-a]pyridine ring suggests that the compound might have a planar structure in this region. The methoxy and sulfamoyl groups could introduce steric effects that influence the overall shape of the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For example, the methoxy group might be susceptible to reactions such as demethylation, while the sulfamoyl group could potentially undergo reactions with nucleophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by the polarities of its functional groups, and its melting and boiling points would depend on the strengths of the intermolecular forces within the compound .Scientific Research Applications
Heterocyclic Compound Synthesis
The synthesis of heterocyclic compounds is a critical area of research due to their relevance in drug development and materials science. For example, Ruano et al. (2005) discuss the synthesis of alkyl 4-(diethoxymethyl)-3-pyridin-3-ylisoxazole-5-carboxylates, which serve as a scaffold for highly functionalized isoxazoles, indicating the importance of such structures in creating new chemical entities with potential biological activity (Ruano, Fajardo, & Martín, 2005).
Photodynamic Therapy for Cancer
In photodynamic therapy (PDT), the development of compounds with high singlet oxygen quantum yields is crucial for effective cancer treatment. Pişkin et al. (2020) synthesized new zinc phthalocyanine derivatives with significant potential in PDT, highlighting the role of such research in advancing cancer therapies (Pişkin, Canpolat, & Öztürk, 2020).
Tubulin Polymerization Inhibition
The study of compounds that can inhibit tubulin polymerization is crucial for developing new anticancer strategies. Minegishi et al. (2015) identified methyl 3-((6-methoxy-1,4-dihydroindeno[1,2-c]pyrazol-3-yl)amino)benzoate as a promising antiproliferative agent, emphasizing the importance of such molecules in cancer research (Minegishi, Futamura, Fukashiro, Muroi, Kawatani, Osada, & Nakamura, 2015).
Antibacterial Activity
The development of new antibacterial agents is another significant application of chemical synthesis research. Aghekyan et al. (2020) synthesized novel oxadiazoles with potent antibacterial activity, underscoring the ongoing need for new antimicrobial compounds to combat resistant bacteria (Aghekyan, Mkryan, Panosyan, Safaryan, & Stepanyan, 2020).
Mechanism of Action
Safety and Hazards
Future Directions
The future research directions for this compound would likely depend on its properties and potential applications. For example, if it shows promise as a medicinal compound, future research might focus on optimizing its synthesis, studying its mechanism of action, and evaluating its efficacy and safety in preclinical and clinical studies .
properties
IUPAC Name |
methyl 4-methoxy-3-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-ylsulfamoyl)benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O5S/c1-23-14-4-3-11(16(20)24-2)9-15(14)25(21,22)18-12-6-8-19-13(10-12)5-7-17-19/h3-5,7,9,12,18H,6,8,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUNZQZOSZXPVTJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)OC)S(=O)(=O)NC2CCN3C(=CC=N3)C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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